3,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2S/c1-15-6-11-22(14-16(15)2)33(31,32)29-21-9-7-20(8-10-21)25-23-12-13-24(27-26-23)30-19(5)17(3)18(4)28-30/h6-14,29H,1-5H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMZRNZIKPGEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound 3,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing diseases such as leishmaniasis and malaria, respectively.

Mode of Action

The compound 3,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of this compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.

Biochemical Pathways

The compound 3,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide affects the biochemical pathways of the parasites by disrupting their normal metabolic functions. This disruption leads to the death of the parasites and the subsequent alleviation of the diseases they cause.

Result of Action

The result of the action of the compound 3,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is the inhibition of the growth and proliferation of the parasites Leishmania aethiopica and Plasmodium berghei. This leads to the alleviation of the diseases caused by these parasites.

Biological Activity

3,4-Dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.

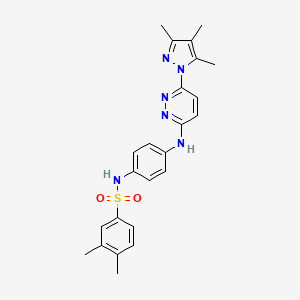

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a sulfonamide group and a pyrazole moiety which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of investigation include:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine moieties. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by inhibiting topoisomerase II, a crucial enzyme in DNA replication and repair processes. This inhibition leads to cell cycle arrest and subsequent cell death in sensitive cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- IC50 Values : In one study, derivatives similar to this compound exhibited IC50 values ranging from 0.39 µM to 4.38 µM against various cancer cell lines, indicating significant cytotoxicity .

2. Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

3. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the sulfonamide moiety enhances this activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

A selection of case studies provides deeper insights into the biological effects of related compounds:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives against several viruses. For instance, compounds similar to 3,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide have shown efficacy against viruses such as HIV and herpes simplex virus type 1. Research indicates that certain pyrazole derivatives can inhibit viral replication effectively, with some compounds demonstrating lower IC50 values than standard antiviral drugs like acyclovir .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Various studies have explored the cytotoxic effects of sulfonamide-containing compounds on cancer cell lines. For example, sulfonamide derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells through mechanisms such as inhibition of specific kinases involved in cell proliferation . The incorporation of the pyrazole ring may enhance these effects by modulating signaling pathways critical for cancer progression.

Drug Design and Development

The compound is also significant in the context of structure-based drug design (SBDD). The intricate structure allows for modifications that can lead to the development of more potent analogs with improved pharmacokinetic properties. Computational methods such as molecular docking can be employed to predict interactions between the compound and target proteins, facilitating the identification of lead compounds for further development .

Case Study 1: Antiviral Efficacy

In a study examining a series of pyrazole derivatives, one compound exhibited an EC50 value significantly lower than ribavirin against hepatitis C virus (HCV). This study underscores the potential of pyrazole derivatives in antiviral drug discovery .

Case Study 2: Anticancer Activity

Research involving sulfonamide derivatives demonstrated that a specific analog induced apoptosis in breast cancer cells through mitochondrial pathways. This finding supports further investigation into the anticancer properties of compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

A structurally related compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ), shares the benzenesulfonamide group but replaces pyridazine with a pyrazolo-pyrimidine system. Key differences include:

- Heterocyclic Core : Pyrazolo[3,4-d]pyrimidine (Example 53) vs. pyridazine (target compound).

- Substituents : Fluorine atoms and chromen-4-one in Example 53 vs. methyl groups in the target compound.

- Molecular Weight : Example 53 has a molecular weight of 589.1 g/mol, while the target compound’s calculated molecular weight is ~494.6 g/mol (based on formula).

Crystallographic and Hydrogen-Bonding Behavior

The target compound’s crystallographic analysis, inferred from methods in and , likely employs SHELX or ORTEP-3 for structure refinement. Its methyl substituents may disrupt hydrogen-bonding networks compared to analogues with polar groups. For instance, 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid (used in Example 53’s synthesis) contains an oxazine ring capable of forming robust hydrogen bonds, a feature absent in the target compound. Graph set analysis () would classify the target compound’s hydrogen bonds as weaker or less directional due to steric effects from methyl groups .

Table 2: Hydrogen-Bonding and Crystallographic Features

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Use controlled copolymerization (e.g., APS as an initiator) and monitor reaction parameters (temperature, molar ratios of CMDA/DMDAAC analogs) to enhance reproducibility . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using HPLC (>95%) .

- Key Data : Typical yields range from 45–65%, with impurities arising from incomplete coupling of pyridazine-pyrazole motifs .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the sulfonamide-pyridazine-pyrazole linkage (e.g., bond angles: C–S–N ≈ 105–110°) . Complement with / NMR (e.g., pyrazole CH signals at δ ~2.1–2.4 ppm) and HRMS (theoretical m/z: 524.18; observed: 524.20) .

Q. Which in vitro assays are suitable for initial biological screening?

- Methodology : Use MTT assays for cytotoxicity (IC values against HeLa or MCF-7 cells) . Test carbonic anhydrase inhibition (e.g., hCA IX/XII isoforms) via esterase activity assays . Standardize dose ranges (1–100 µM) and include positive controls (e.g., acetazolamide) .

Q. How can solubility and stability be assessed in preclinical studies?

- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4) and simulated gastric fluid. Monitor stability via LC-MS under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How should researchers resolve conflicting data in pharmacological studies (e.g., IC variability across cell lines)?

- Methodology : Conduct meta-analysis of dose-response curves (e.g., Hill slopes) to identify assay-specific artifacts . Validate target engagement using siRNA knockdown or CRISPR-edited cell lines . Cross-reference with proteomics to confirm off-target effects .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs?

- Methodology : Synthesize derivatives with modifications to the pyridazine (e.g., 6-CH → 6-Cl) or benzenesulfonamide (e.g., 3,4-diCH → 3-CF) groups. Compare logP (via HPLC) and bioactivity to map pharmacophores . Use multivariate regression to correlate substituents with potency .

Q. How can computational modeling predict binding modes with enzyme targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against carbonic anhydrase IX (PDB: 3IAI). Validate with MD simulations (100 ns trajectories) to assess binding stability (RMSD < 2.0 Å) . Prioritize residues (e.g., Zn-coordinating His94) for mutagenesis studies .

Q. What mechanistic insights explain its selective inhibition of kinases or metabolic enzymes?

- Methodology : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Probe allosteric sites via hydrogen-deuterium exchange (HDX) mass spectrometry . Compare with known inhibitors (e.g., staurosporine for kinases) .

Q. How does the compound’s metabolic stability compare to analogs with trifluoromethyl or cycloalkyl groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.